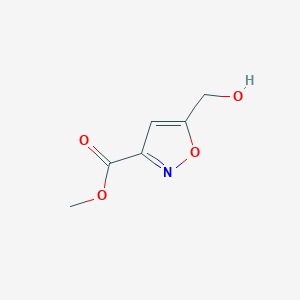

Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate

Description

Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a hydroxymethyl group at position 5 and a methyl ester at position 3. The hydroxymethyl group (-CH₂OH) introduces polarity and hydrogen-bonding capacity, making the compound suitable for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-10-6(9)5-2-4(3-8)11-7-5/h2,8H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDZZTFUHHYXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434440 | |

| Record name | Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139297-55-5 | |

| Record name | Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydroxymethylfurfural with suitable reagents to form the oxazole ring. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The oxazole ring can be reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

Oxidation: Formation of 5-(carboxymethyl)-1,2-oxazole-3-carboxylate.

Reduction: Formation of reduced oxazole derivatives.

Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate is utilized as a building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can lead to enhanced therapeutic properties. Research has indicated that derivatives of this compound exhibit significant biological activities, including anticancer and antimicrobial effects.

Case Study: Anticancer Activity

In a study investigating the cytotoxic effects of various oxazole derivatives, this compound was found to induce apoptosis in multiple cancer cell lines. The following table summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF7 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 8 |

These results highlight its potential as an anticancer agent through mechanisms involving oxidative stress and apoptosis induction.

Organic Synthesis

Intermediate in Chemical Reactions

This compound serves as an important intermediate in organic synthesis. It can undergo various reactions such as nucleophilic substitutions and cyclizations to form more complex structures. Its versatility makes it a valuable component in the development of novel organic materials.

Table: Reaction Pathways

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form substituted derivatives. |

| Cyclization | Forms cyclic compounds through intramolecular reactions. |

| Esterification | Can be converted into esters for further reactions. |

Materials Science

Development of Functional Materials

this compound is explored for its potential in creating materials with specific properties such as conductivity and fluorescence. Its unique chemical structure allows for the incorporation into polymer matrices or other composite materials.

Case Study: Conductive Polymers

Research has demonstrated that incorporating this compound into polymer blends can enhance electrical conductivity while maintaining mechanical stability. Studies have shown improved performance metrics in conductive applications compared to traditional materials.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies indicate effective inhibition against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.15 μM |

| Escherichia coli | 0.21 μM |

| Pseudomonas aeruginosa | 0.25 μM |

These findings suggest that this compound could be a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxymethyl group plays a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions. The oxazole ring can also participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Substituent Variations at Position 5

The substituent at position 5 significantly influences physicochemical properties, reactivity, and biological activity. Key analogs include:

Key Observations:

- Polarity and Solubility : The hydroxymethyl group’s -OH moiety enhances water solubility and H-bonding compared to methoxymethyl (-OCH₃) or methyl (-CH₃) substituents .

- Reactivity : Bromophenyl and fluorophenyl groups enable participation in Suzuki-Miyaura cross-coupling reactions , while trimethylsilyl groups may serve as protective intermediates .

- Biological Relevance : Piperazinylmethyl derivatives are explored as scaffolds in medicinal chemistry due to their basicity and interaction with biological targets .

Ester Group Variations

The ester group (position 3) modulates hydrolysis rates and metabolic stability:

Key Observations:

- Hydrolysis : Methyl esters generally hydrolyze faster than ethyl esters due to lower steric hindrance, impacting drug bioavailability .

Crystallographic and Structural Insights

- Hydrogen Bonding : Analogs like 5-methyl-1,2-oxazole-3-carboxylic acid () form dimers via O–H⋯O interactions, suggesting that the hydroxymethyl group in the target compound may similarly influence crystal packing .

- Planarity : Isoxazole rings with small substituents (e.g., -CH₃) exhibit near-planar geometries, while bulkier groups (e.g., -C₆H₄Br) introduce steric distortions .

Biological Activity

Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

This compound features an oxazole ring structure with a hydroxymethyl group and a carboxylate functional group. Its molecular formula is , and it has a molecular weight of approximately 171.15 g/mol. The presence of the hydroxymethyl group enhances the compound's reactivity and potential for further functionalization, making it a valuable building block in organic synthesis.

Biological Activity Overview

Research indicates that compounds with similar oxazole structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing oxazole rings are known for their antibacterial and antifungal properties. Preliminary studies suggest that this compound may share these characteristics due to its structural features.

- Antitumor Properties : Some derivatives of oxazole compounds have shown promise in anticancer applications. The hydroxymethyl group may enhance solubility and bioavailability, potentially improving therapeutic efficacy.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with various molecular targets such as enzymes or receptors, modulating their activity. This interaction could lead to significant biological effects, including antiproliferative actions against cancer cells .

Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of a library of oxazole derivatives, including this compound. The MTT assay was employed to evaluate cytotoxicity against human tumor cell lines (HCT-116 and HeLa). Some derivatives exhibited significant inhibitory effects on cell growth, indicating potential anticancer applications .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCT-116 | TBD |

| Other Oxazole Derivative | HeLa | 13.9 |

Study 2: Structure-Activity Relationship (SAR)

Research on the structure-activity relationship (SAR) of oxazole derivatives revealed that modifications at the hydroxymethyl position significantly influenced biological activity. For instance, replacing the hydroxymethyl group with other substituents led to varying degrees of inhibitory activity against specific targets .

| Modification | IC50 (μM) | Activity |

|---|---|---|

| Hydroxymethyl (parent compound) | TBD | Active |

| Hydrogen substitution | 9.3 | Reduced activity |

| Sulfonamide substitution | 8.0 | Reduced activity |

Q & A

Basic: What are the common synthetic routes for preparing Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate?

Methodological Answer:

Synthesis typically involves multi-step functionalization of the oxazole core. A key step is the esterification of the carboxylic acid group at position 3, often using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). The hydroxymethyl group at position 5 is introduced via nucleophilic substitution or oxidation-reduction sequences. For instance, intermediates like 5-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid can be methylated using trimethylsilyl diazomethane (TMSCHN₂) to protect the hydroxyl group during synthesis. Characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity and purity .

Basic: How is the crystal structure of this compound determined, and what insights does it provide?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is crystallized via slow evaporation in solvents like methanol/water. Data collection at 293 K (as in similar oxazole derivatives) typically achieves a mean C–C bond length precision of ±0.003 Å. Refinement using SHELXL (via the SHELX suite) resolves bond angles and torsional parameters, confirming the planar oxazole ring and spatial orientation of the hydroxymethyl group. Structural validation tools like PLATON or CCDC’s Mercury ensure absence of disorders or missed symmetry .

Advanced: How can conformational analysis of the oxazole ring and hydroxymethyl group be quantified?

Methodological Answer:

Non-planarity of the oxazole ring (if observed) is analyzed using Cremer-Pople puckering parameters. For five-membered rings, amplitude (q) and phase angle (φ) define deviations from planarity. Computational tools (e.g., Gaussian or ORCA) calculate ring puckering via DFT, while crystallographic data provide experimental validation. The hydroxymethyl group’s rotational freedom is assessed using torsion angle distributions from SC-XRD or molecular dynamics simulations .

Advanced: How to resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

Methodological Answer:

Discrepancies may arise from solvent effects, pH, or tautomerism. Systematic validation includes:

- Comparing data acquired under identical conditions (solvent, temperature).

- Using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.

- Computational NMR prediction (e.g., ACD/Labs or DFT-based methods like GIAO) to cross-validate experimental peaks.

Crystallographic data resolve ambiguities in regiochemistry or substituent orientation .

Advanced: What challenges arise in refining high-resolution crystallographic data for this compound?

Methodological Answer:

High-resolution data (d-spacing < 0.8 Å) require careful handling of anisotropic displacement parameters (ADPs) for non-H atoms. SHELXL’s restraints (e.g., SIMU/DELU) mitigate overfitting. For the hydroxymethyl group, hydrogen-bonding networks may introduce disorder; partial occupancy modeling or twin refinement (via TWIN/BASF commands) resolves this. Validation with Rint and CC₁/₂ ensures data quality .

Basic: What spectroscopic techniques are essential for characterizing purity and stability?

Methodological Answer:

- HPLC-MS : Quantifies purity and detects degradation products (e.g., ester hydrolysis).

- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3400 cm⁻¹) stretches.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition temperatures >200°C suggest suitability for high-temperature reactions.

Stability under light/moisture is tested via accelerated aging studies (40°C/75% RH for 4 weeks) .

Advanced: How to model hydrogen-bonding interactions in crystallographic studies?

Methodological Answer:

Hydrogen-bond networks are mapped using Mercury or OLEX2. Donor-acceptor distances (D–A < 3.5 Å) and angles (θ > 120°) define interactions. For the hydroxymethyl group, intermolecular O–H···O/N bonds often stabilize the crystal lattice. Quantum Topological Molecular Orbital (QTMO) analysis (e.g., AIMAll) quantifies bond critical points and electron density distributions .

Basic: What are the key applications of this compound in medicinal chemistry research?

Methodological Answer:

The oxazole core is a bioisostere for peptide bonds or aromatic systems. The hydroxymethyl group enables functionalization (e.g., glycosylation or phosphorylation) for prodrug design. In fragment-based drug discovery, its small size (MW ~200 Da) and polar groups make it a candidate for targeting enzymes like kinases or oxidoreductases, as seen in crystallographic fragment screening studies .

Advanced: How to address low data-to-parameter ratios in crystallographic refinement?

Methodological Answer:

Low ratios (< 10:1) risk overparameterization. Mitigation strategies include:

- Applying Hirshfeld rigid-bond restraints.

- Merging symmetry-equivalent reflections.

- Using SQUEEZE (in PLATON) to model disordered solvent regions.

Cross-validation with Rfree (5–10% of reflections excluded) ensures model robustness .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. For the ester group, Natural Bond Orbital (NBO) analysis reveals charge distribution at the carbonyl carbon. Molecular electrostatic potential (MEP) surfaces (generated via Gaussian) visualize regions prone to nucleophilic attack (e.g., ester cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.